Cas no 2639421-87-5 (2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid)

2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid
- 2639421-87-5
- EN300-28229459
- 2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid
-
- インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(21)18(12-6-4-5-7-12)13-10-11(14(19)20)8-9-17-13/h8-10,12H,4-7H2,1-3H3,(H,19,20)
- InChIKey: LTCGTKLQONDRCV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(C1C=C(C(=O)O)C=CN=1)C1CCCC1)=O
計算された属性
- 精确分子量: 306.15795719g/mol
- 同位素质量: 306.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 79.7Ų
2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229459-10g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 10g |
$2577.0 | 2023-09-09 | ||
Enamine | EN300-28229459-2.5g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 2.5g |
$1174.0 | 2025-03-19 | |
Enamine | EN300-28229459-5.0g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 5.0g |
$1737.0 | 2025-03-19 | |
Enamine | EN300-28229459-0.05g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 0.05g |
$504.0 | 2025-03-19 | |
Enamine | EN300-28229459-10.0g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 10.0g |
$2577.0 | 2025-03-19 | |
Enamine | EN300-28229459-5g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 5g |
$1737.0 | 2023-09-09 | ||
Enamine | EN300-28229459-0.25g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 0.25g |
$551.0 | 2025-03-19 | |
Enamine | EN300-28229459-0.1g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 0.1g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28229459-0.5g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 0.5g |
$575.0 | 2025-03-19 | |
Enamine | EN300-28229459-1.0g |
2-{[(tert-butoxy)carbonyl](cyclopentyl)amino}pyridine-4-carboxylic acid |
2639421-87-5 | 95.0% | 1.0g |
$600.0 | 2025-03-19 |
2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acidに関する追加情報
2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2639421-87-5, known as 2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring, a carboxylic acid group, and a tert-butoxy carbonyl (BOC) protected cyclopentyl amino group. The tert-butoxy carbonyl group is a well-known protecting group in organic synthesis, often used to stabilize reactive intermediates during complex molecular constructions.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents. The cyclopentyl amino group introduces steric bulk and hydrophobicity, which can enhance the molecule's bioavailability and binding affinity to target proteins. Meanwhile, the pyridine-4-carboxylic acid moiety provides a platform for further functionalization, enabling the creation of diverse bioactive derivatives. Researchers have explored its applications in anti-inflammatory, anticancer, and antimicrobial therapies, with promising results reported in preclinical models.
The synthesis of 2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine carboxylic acid derivative. This is followed by the introduction of the BOC-protected cyclopentyl amino group through amide bond formation. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly impact the biological activity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the compound.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Structural elucidation has revealed that the molecule adopts a rigid conformation due to the planar nature of the pyridine ring and the steric hindrance introduced by the BOC group.
One of the most exciting developments involving this compound is its application in peptide synthesis. The tert-butoxy carbonyl group serves as an excellent protecting group for amino acids during peptide coupling reactions. This has led to its use in constructing complex polypeptides with high sequence fidelity. Additionally, researchers have explored its role in click chemistry reactions, where it acts as a versatile building block for assembling larger molecular architectures.
From an environmental standpoint, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that it undergoes slow degradation under aerobic conditions but poses minimal risk to aquatic organisms at concentrations typically encountered in industrial settings. These findings are crucial for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, 2-{(tert-butoxy)carbonyl(cyclopentyl)amino}pyridine-4-carboxylic acid (CAS No. 2639421-87-5) is a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with its favorable chemical and biological properties, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific innovation.
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